molecular formula C18H17ClN2O2 B12197276 1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione

1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione

Cat. No.: B12197276
M. Wt: 328.8 g/mol
InChI Key: CULMGUMADWIMHK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and an ethylphenylamino group attached to an azolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.

    Attachment of the Ethylphenylamino Group: This can be accomplished through nucleophilic substitution reactions, where an ethylphenylamine derivative reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom, forming new derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]azolidine-2,5-dione: Differing by the presence of a methyl group instead of an ethyl group.

    1-(4-Bromophenyl)-3-[(2-ethylphenyl)amino]azolidine-2,5-dione: Differing by the presence of a bromine atom instead of chlorine.

    1-(4-Chlorophenyl)-3-[(2-ethylphenyl)amino]pyrrolidine-2,5-dione: Differing by the core structure being pyrrolidine instead of azolidine.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and core structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2-ethylanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17ClN2O2/c1-2-12-5-3-4-6-15(12)20-16-11-17(22)21(18(16)23)14-9-7-13(19)8-10-14/h3-10,16,20H,2,11H2,1H3

InChI Key

CULMGUMADWIMHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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